1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the dimethylphenyl and nitrophenyl groups. The trifluoromethyl groups are usually introduced through a fluorination reaction. The final step involves the hydroxylation of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-4-hydroxy-7-(4-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Similar structure but with a different position of the nitro group.
1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-aminophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of trifluoromethyl groups, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H15F6N5O4 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15F6N5O4/c1-10-6-7-13(8-11(10)2)32-17-15(18(34)30-19(32)35)20(21(23,24)25,22(26,27)28)31-16(29-17)12-4-3-5-14(9-12)33(36)37/h3-9H,1-2H3,(H,29,31)(H,30,34,35) |
InChI Key |
DNRJMEBGIBBAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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